Cordycepin triphosphate

Catalog No.
S569471
CAS No.
73-04-1
M.F
C10H16N5O12P3
M. Wt
491.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cordycepin triphosphate

CAS Number

73-04-1

Product Name

Cordycepin triphosphate

IUPAC Name

[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

InChI

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1

InChI Key

NLIHPCYXRYQPSD-BAJZRUMYSA-N

SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Synonyms

3'-deoxyadenosine 5'-triphosphate, cordycepin triphosphate

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

The exact mass of the compound Cordycepin triphosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cordycepin triphosphate is a purine nucleotide analogue derived from cordycepin, which is also known as 3′-deoxyadenosine. Structurally, cordycepin triphosphate consists of a ribose sugar linked to a purine base, adenine, with three phosphate groups attached to the 5' position of the ribose. The absence of a hydroxyl group at the 3' position distinguishes it from adenosine triphosphate, making it a unique compound in biochemical pathways. Its chemical formula is C10H16N5O12P3C_{10}H_{16}N_{5}O_{12}P_{3} and it has a molecular weight of approximately 491.18 g/mol .

  • Polyadenylation: It plays a role in the synthesis of poly(A) tails on messenger RNA, which is essential for mRNA stability and translation.
  • Inhibition of Poly(A) Polymerase: Cordycepin triphosphate can inhibit the enzyme that adds poly(A) tails to mRNA, thereby affecting gene expression and protein synthesis .
  • Antiviral Mechanism: Its structural similarity to adenosine allows it to interfere with viral replication processes, particularly in viruses like SARS-CoV-2, by terminating mRNA synthesis prematurely .

Cordycepin triphosphate exhibits a wide range of biological activities:

  • Antiviral Properties: It has demonstrated effectiveness against various viruses, including coronaviruses and plant viruses, by mimicking adenosine and disrupting the viral replication cycle .
  • Anticancer Effects: Studies indicate that cordycepin triphosphate can induce apoptosis in cancer cells and modulate cellular pathways involved in cancer progression .
  • Immunomodulatory Effects: It has been shown to influence immune responses, potentially enhancing the body’s ability to fight infections and diseases .

The applications of cordycepin triphosphate span various fields:

  • Pharmaceutical Development: Due to its antiviral and anticancer properties, it is being investigated as a potential therapeutic agent for treating viral infections and cancers.
  • Biotechnology: Used in molecular biology techniques involving RNA manipulation and gene expression studies.
  • Agriculture: Investigated for its potential use as an insecticide or fungicide due to its antimicrobial properties .

Cordycepin triphosphate shares similarities with other nucleotides but exhibits unique properties due to its structural modifications. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
Adenosine TriphosphateContains a hydroxyl group at the 3' positionPrimary energy currency in cells
2-Aminopurine TriphosphateContains an amino group at the 2' positionActs as an antimetabolite
Guanosine TriphosphateContains guanine instead of adenineInvolved in protein synthesis and signaling

Cordycepin triphosphate's unique lack of the 3' hydroxyl group enables it to disrupt normal biological processes more effectively than its counterparts, making it a subject of extensive research for therapeutic applications .

Cordycepin triphosphate is a nucleoside triphosphate with the molecular formula C₁₀H₁₆N₅O₁₂P₃ [1] [2]. The compound has a molecular weight of 491.18 grams per mole, as determined by computational methods and verified across multiple chemical databases [1] [2] [6]. This molecular weight represents the free acid form of cordycepin triphosphate, while the sodium salt form has a molecular weight of 515.18 grams per mole with the formula C₁₀H₁₇N₅NaO₁₂P₃ [4].

The structure contains ten carbon atoms, sixteen hydrogen atoms, five nitrogen atoms, twelve oxygen atoms, and three phosphorus atoms [7]. The International Union of Pure and Applied Chemistry name for this compound is [[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate [6]. The Chemical Abstracts Service registry number is 73-04-1 [8].

Structural Comparison with Adenosine and Cordycepin

Cordycepin triphosphate exhibits remarkable structural similarity to adenosine triphosphate, differing primarily in the absence of a hydroxyl group at the 3′ position of the ribose sugar [9] [11]. While adenosine triphosphate contains a complete ribose moiety with hydroxyl groups at both the 2′ and 3′ positions, cordycepin triphosphate features a modified ribose where the 3′ hydroxyl group is replaced by a hydrogen atom [13] [21].

The purine base component remains identical between the two compounds, consisting of an adenine residue attached to the 1′ carbon of the sugar moiety [11]. The triphosphate chain structure is conserved, with three phosphate groups linked in series to the 5′ carbon of the sugar [1] [2]. This structural preservation allows cordycepin triphosphate to function as a molecular mimic of adenosine triphosphate in various enzymatic processes [30].

Comparative analysis using two-dimensional and three-dimensional similarity metrics reveals high structural concordance between cordycepin triphosphate and adenosine triphosphate [11]. The Tanimoto coefficient for two-dimensional similarity reaches 99, indicating near-identical fingerprint patterns [11]. Three-dimensional analysis shows a Shape Tanimoto value of 86, a Color Tanimoto of 43, and a combined Combo Tanimoto score of 129, all of which exceed thresholds for acceptable molecular similarity [11].

When compared to its precursor cordycepin, the triphosphate derivative maintains the characteristic 3′-deoxyribose structure while adding the energy-rich triphosphate moiety [1] [2]. This modification transforms cordycepin from a nucleoside into a high-energy nucleotide capable of participating in phosphorylation reactions and energy transfer processes [30].

Stereochemistry and Conformational Analysis

Cordycepin triphosphate exhibits absolute stereochemistry with three defined stereocenters and no E/Z geometric isomers [7] [10]. The compound contains specific stereochemical configurations at the 2′, 4′, and 5′ positions of the deoxyribose ring, designated as (2S,4R,5R) according to the Cahn-Ingold-Prelog system [6] [7].

Molecular dynamics simulations have revealed that cordycepin triphosphate maintains conformational flexibility similar to adenosine triphosphate [11] [13]. The three-dimensional structure analysis demonstrates that the compound can adopt multiple conformational states, with the triphosphate chain exhibiting rotational freedom around the phosphodiester bonds [11]. The absence of the 3′ hydroxyl group does not significantly alter the overall molecular geometry or conformational landscape compared to the natural adenosine triphosphate [11].

Computational studies indicate that cordycepin triphosphate can effectively bind to enzyme active sites designed for adenosine triphosphate recognition [11] [13]. Molecular docking experiments have shown comparable or superior binding scores to those of adenosine triphosphate when evaluated against adenylate cyclase and other nucleotide-binding enzymes [11]. The conformational analysis reveals that the missing 3′ hydroxyl group prevents the formation of cyclic structures that require this functional group for cyclization reactions [11] [13].

The stereochemical configuration remains stable under physiological conditions, with no spontaneous racemization or epimerization observed [10]. The defined stereocenters contribute to the compound's biological activity and enzyme recognition properties [11].

Physicochemical Characteristics (Solubility, Stability, pKa)

Solubility Properties

Cordycepin triphosphate exhibits limited aqueous solubility under standard conditions [16]. The compound demonstrates better solubility in organic solvents such as dimethyl sulfoxide, where concentrations of up to 25 milligrams per milliliter can be achieved [15]. In aqueous systems, solubility can be enhanced through pH adjustment, with alkaline conditions providing improved dissolution compared to acidic environments [16] [25].

Formulation studies have established that cordycepin-based compounds require careful vehicle selection for optimal solubility [16]. Phosphate-buffered saline solutions at various pH levels have been successfully employed to create homogeneous solutions suitable for experimental applications [16]. Propylene glycol-based vehicles have also demonstrated efficacy for achieving complete dissolution at higher concentrations [16].

Stability Characteristics

The stability of cordycepin triphosphate is significantly influenced by environmental conditions including temperature, pH, and light exposure [25]. Degradation pathways primarily involve hydrolysis of the phosphodiester bonds and enzymatic cleavage by phosphatases and nucleotidases [23] [28].

Temperature stability studies indicate that the compound maintains integrity under refrigerated storage conditions at -20°C but exhibits degradation at elevated temperatures [3] [15]. Exposure to ultraviolet light and sunlight accelerates decomposition processes, necessitating storage in dark conditions [25].

pH stability analysis reveals that cordycepin triphosphate demonstrates greater stability under neutral and alkaline conditions compared to acidic environments [25]. The compound shows enhanced stability at pH values above 7.0, with optimal preservation occurring in the pH range of 7.4 to 8.0 [25].

Ionization Properties (pKa Values)

Cordycepin triphosphate contains multiple ionizable groups corresponding to the three phosphate moieties and the adenine base [27] [31]. The phosphate groups exhibit pKa values consistent with other nucleoside triphosphates, with the first ionization occurring at approximately 0.9, the second at 2.3, and additional ionizations at higher pH values [35].

Ionizable GroupEstimated pKa ValueReference Compound
First phosphate0.9Adenosine triphosphate [35]
Second phosphate2.3Adenosine triphosphate [35]
Third phosphate6.8-7.7Adenosine triphosphate [35]
Adenine N13.5-4.0Adenine derivatives [27]
Adenine N71.0-2.0Adenine derivatives [27]

The adenine base contributes additional ionizable sites with pKa values in the acidic range [27]. The N1 position of adenine typically exhibits a pKa around 3.5-4.0, while the N7 position shows ionization at lower pH values [27]. These ionization properties influence the compound's charge distribution and binding affinity to metal cations and proteins [31] [35].

At physiological pH (7.4), cordycepin triphosphate exists predominantly as a highly charged anion with multiple negative charges localized on the phosphate groups [35]. This charge distribution facilitates interactions with positively charged residues in enzyme active sites and enables coordination with divalent cations such as magnesium and calcium [35] [36].

XLogP3

-4.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

6

Exact Mass

491.00083196 g/mol

Monoisotopic Mass

491.00083196 g/mol

Heavy Atom Count

30

UNII

59P84ZU54H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

73-04-1

Wikipedia

Cordycepin Triphosphate

Dates

Last modified: 02-18-2024

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